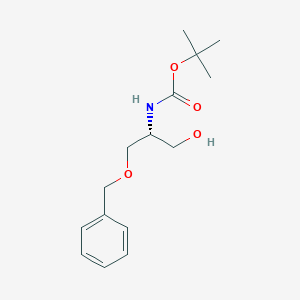
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Descripción general
Descripción
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral compound that features a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This compound is of significant interest in organic synthesis due to its versatile functional groups, which allow for various chemical transformations and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the benzyloxy group. One common method involves the reaction of ®-3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxy group .
Industrial Production Methods
Industrial production of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogenation, LiAlH4
Substitution: Sodium hydride (NaH), benzyl bromide
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of hydroxyl compounds
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol involves its functional groups participating in various chemical reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions, while the benzyloxy group can be selectively modified. The hydroxyl group allows for further functionalization, making this compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-3-(Boc-amino)-2-hydroxypropyl benzoate
Uniqueness
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is unique due to its combination of a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDLARYVJJEQY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453996 | |
| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120349-75-9 | |
| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
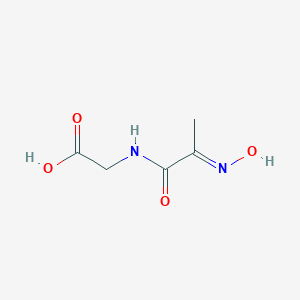
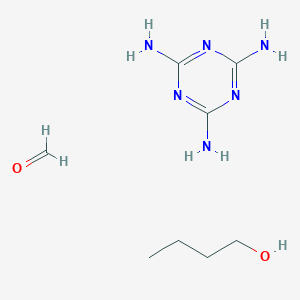
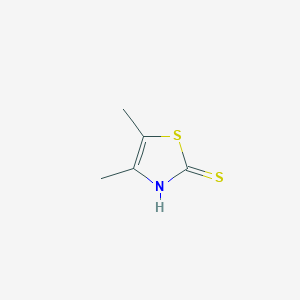
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
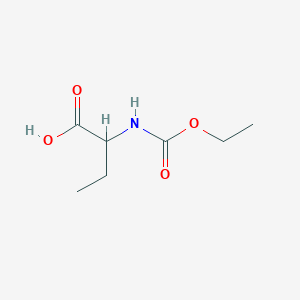
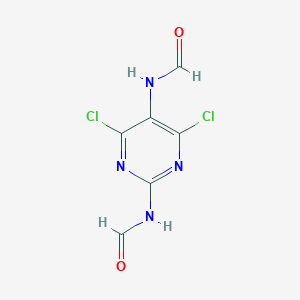
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)
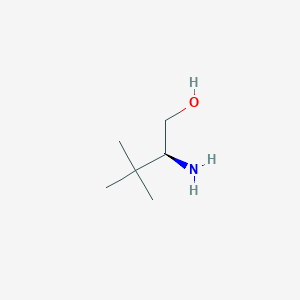
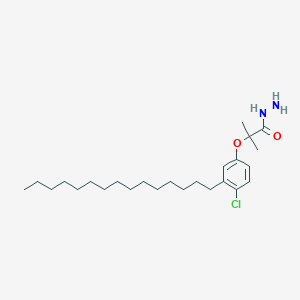
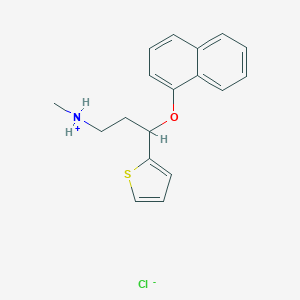
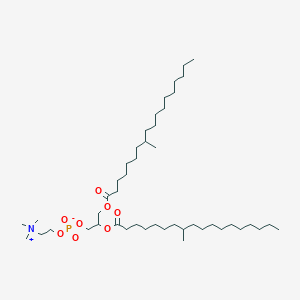
![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54279.png)
